3-Methyl-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
3-Methyl-2-oxopyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C6H9NO3 It is a derivative of pyrrolidine, a five-membered lactam ring structure, and is characterized by the presence of a methyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a similar pyrrolidine structure have been reported to exhibit various pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxopyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amino acid derivative with a carbonyl compound can lead to the formation of the pyrrolidine ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives such as esters, amides, and hydroxylated compounds, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
3-Methyl-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-Oxopyrrolidine-3-carboxylic acid: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Oxopyrrolidine-2-carboxylic acid: Differently substituted, leading to variations in chemical properties and applications.
Uniqueness
3-Methyl-2-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the methyl group, which can influence its steric and electronic properties.
Properties
IUPAC Name |
3-methyl-2-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)2-3-7-4(6)8/h2-3H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJXJSGAWIPHTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514072-02-6 | |
Record name | 3-methyl-2-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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